molecular formula C4H5NO B041796 4-Methyloxazole CAS No. 693-93-6

4-Methyloxazole

Cat. No.: B041796
CAS No.: 693-93-6
M. Wt: 83.09 g/mol
InChI Key: PUMREIFKTMLCAF-UHFFFAOYSA-N
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Description

4-Methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyloxazole can be synthesized through various methods. One common approach involves the cyclization of α-hydroxy ketones with formamide under acidic conditions. Another method includes the reaction of 2-bromoacetophenone with formamide, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-free synthetic routes to minimize costs and environmental impact. For instance, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, followed by reaction with dipolarophiles under microwave conditions, yields ester-functionalized oxazoles .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloxazole undergoes various chemical reactions, including:

    Oxidation: Converts the compound into its corresponding oxazole derivatives.

    Reduction: Yields different oxazole derivatives with altered functional groups.

    Substitution: Involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Commonly uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Methyloxazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .

Properties

IUPAC Name

4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMREIFKTMLCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022106
Record name 4-Methyloxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-93-6, 66333-88-8
Record name 4-Methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-93-6
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Record name 4-Methyloxazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazole
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Record name 4-methyloxazole
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Record name 4-METHYLOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-methyloxazole?

A1: The molecular formula of this compound is C4H5NO, and its molecular weight is 83.09 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies have employed various spectroscopic techniques to characterize this compound. For instance, photoelectron spectroscopy combined with perturbation theoretical approaches helped assign the first three bands of its photoelectron spectra to π, π, and n bands, respectively. []

Q3: What are some common reactions this compound undergoes?

A3: this compound exhibits diverse reactivity. It can undergo Vilsmeier formylation to produce a mixture of 4-methyl-5-oxazolecarboxaldehyde and 4-methyl-2-oxazolecarboxaldehyde. [] It also participates in Diels-Alder reactions with dienophiles like 3-methylsulfonyl-2,5-dihydrofuran, leading to pyridoxine derivatives. [] Additionally, lithiation of this compound with n-butyllithium, followed by reactions with electrophiles, enables the synthesis of 2-substituted 3-trifluoromethylfurans. []

Q4: How can this compound be used as a synthetic intermediate?

A4: this compound serves as a valuable precursor in synthesizing various compounds. For example, it acts as a key intermediate in the synthesis of pyridoxine (vitamin B6). [, , , ] It also plays a crucial role in synthesizing biologically active molecules like hennoxazole A, an antiviral marine natural product. []

Q5: Can this compound act as a ligand in metal complexes?

A5: Yes, this compound can coordinate to metal centers, forming complexes with titanium tetrachloride and titanium tetrabromide. These complexes have been characterized using IR and Raman spectroscopy, providing insights into their structure and bonding properties. []

Q6: Have computational methods been used to study this compound and its derivatives?

A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound. For example, classical molecular dynamics simulations coupled with an empirical valence bond potential have been used to investigate the ultrafast enol-keto photoisomerization in the excited state of 2-(2'-hydroxyphenyl)-4-methyloxazole (HPMO) in various environments. []

Q7: What insights have computational studies provided into HPMO's behavior?

A7: Computational studies revealed that the hydrophobic interactions within the binding crevice of human serum albumin (HSA) with HPMO are stronger than in cyclodextrins or micelles. [] The confined geometry of HSA restricts nonradiative decay, significantly increasing the excited-state lifetime of HPMO. [] These studies provided valuable information on the dynamics and hydrophobic binding of HPMO in different environments. [, ]

Q8: Has this compound been explored in drug development?

A8: Yes, derivatives of this compound have been explored for their potential therapeutic applications. For example, ligand-based and structure-based computational studies identified 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide as a potential inhibitor of the yellow fever virus helicase (NS3). []

Q9: What are some notable examples of structure-activity relationship studies involving this compound derivatives?

A9: Studies have investigated the impact of structural modifications on the activity of this compound derivatives. For instance, researchers explored the relationship between the structure of chiral 4,4-disubstituted 4,5-dihydro-2-(phosphinoaryl)oxazole ligands and their performance in palladium-catalyzed allylic substitution reactions. [] Furthermore, a series of polyethers incorporating thiazole or oxazole units, including this compound derivatives, were synthesized and evaluated for their potentiometric properties as silver(I) ion-selective electrodes. [] These studies revealed that structural features like the length of the polyether chain and the nature of the terminal substituents significantly influenced the ion-sensing properties.

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